molecular formula C16H14ClNO B5670224 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide

2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide

Cat. No.: B5670224
M. Wt: 271.74 g/mol
InChI Key: FNVAQPMRGPNKIS-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 2-chloro substituent and an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 2,3-dihydro-1H-indene-5-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 2,3-dihydro-1H-indene-5-amine and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The indane moiety can be oxidized to form indanone derivatives.

    Reduction Reactions: The benzamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of indanone derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is used in the synthesis of advanced materials with specific electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,3-dihydro-1H-inden-5-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-chloro-N-(2,3-dihydro-1H-inden-5-yl)thiobenzamide: Similar structure but with a thiobenzamide group.

Uniqueness

2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide is unique due to its specific combination of a chloro substituent and an indane moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-15-7-2-1-6-14(15)16(19)18-13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVAQPMRGPNKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chlorobenzoyl chloride (11.8 g) was added dropwise to a stirred mixture of 5-aminoindan (9.0 g), potassium carbonate (9.3 g), ethyl acetate (90 ml) and water (90 ml) under ice-cooling. The mixture was further stirred under ice-cooling for one hour, at the end of which time the organic layer was separated, washed with water, dried (MgSO4) and distilled to remove the solvent. The procedure gave crystals of 5-(2-chlorobenzoylamino)indan. The crystals were collected by filtration and recrystallized from isopropyl ether to give colorless needles, m.p. 144°-145° C.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

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